Diisobuteno

Descripción general

Descripción

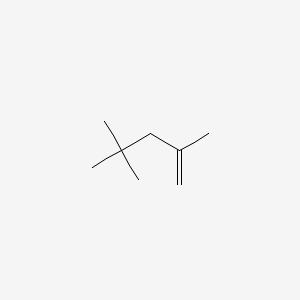

Diisobutylene is an acyclic alkene. It is composed of a mixture of 2,4,4-trimethyl-1-pentene and 2,4,4- trimethyl-2-pentene (isomeric forms of diisobutylene). It is isostructural to to iso-octane. It can be synthesized from tertiary butyl alcohol.

Diisobutylene, isomeric compounds appears as a clear colorless liquid with a petroleum-like odor. Flash point 10°F. Less dense than water and insoluble in water. Vapors heavier than air. Used in the manufacture of other chemicals.

Aplicaciones Científicas De Investigación

Producción de Biocombustible

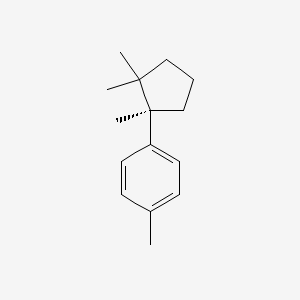

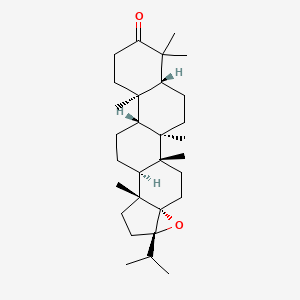

El diisobuteno (DIB) es un hidrocarburo de alto rendimiento que se puede producir fácilmente a partir de la deshidratación y dimerización del isobutanol, que se produce a partir de la fermentación de azúcares derivados de la biomasa {svg_1}. Se considera una alternativa prometedora ecológicamente viable y renovable a los combustibles de petróleo, con el potencial de reducir las emisiones netas de gases de efecto invernadero {svg_2}.

Estudios de Combustión

Las propiedades de combustión del DIB, como la temperatura de autoignición, el tiempo de retardo de la reacción y las vías de reacción, son de gran interés en el campo de los estudios de combustión {svg_3}. Los isómeros α y β del DIB exhiben temperaturas de ignición drásticamente diferentes a presión constante y relación de equivalencia {svg_4}. Esta diferencia se atribuye a diferentes vías de fragmentación habilitadas por carbonos alílicos versus vinílicos {svg_5}.

Espectrometría de Masas de Fotoionización de Sincrotrón

El DIB se ha utilizado en espectrometría de masas de fotoionización de sincrotrón para investigar los intermediarios formados durante la combustión de cada uno de los isómeros {svg_6}. Este estudio está dirigido a los eventos de ignición de los combustibles {svg_7}.

Composición Alternativa de Combustible Diesel

El this compound, un alqueno, se puede utilizar para componer combustible diesel alternativo {svg_8}. Se ha informado que los gases de escape generados por la combustión debido a la quema de combustible contienen altas concentraciones de olefinas {svg_9}.

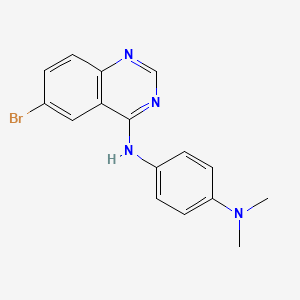

Preparación de Difenilaminas Mono y Dialquiladas

El this compound se puede utilizar en la preparación de difenilaminas mono y di-alquiladas {svg_10}.

Estudios de Dinámica Lipídica

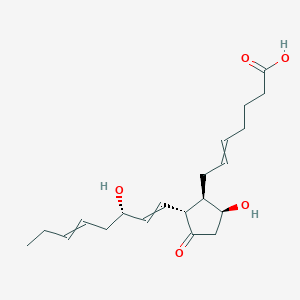

Los copolímeros anfífilos de this compound/ácido maleico (DIBMA) extraen proteínas de membrana encapsuladas en lípidos de bicapas lipídicas de forma libre de detergente, produciendo partículas lipídicas DIBMA discoidales de tamaño nanométrico (DIBMALPs) {svg_11}. Dependiendo de la relación DIBMA/lípido, el tamaño de los DIBMALPs se puede variar ampliamente, lo que los hace adecuados para el estudio de la dinámica lipídica {svg_12}.

Mecanismo De Acción

Target of Action

Diisobutylene is an acyclic alkene composed of a mixture of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene . It is primarily used as an intermediate for a wide range of chemical products . .

Mode of Action

It has been used in studies involving transmembrane targets and their interactions with lipids . For instance, it has been used in the isolation of the beta-2 adrenoceptor (b2AR) in a polymer form . The b2AR remains functional in the Diisobutylene lipid particle and shows improved thermal stability compared to the detergent-solubilized b2AR .

Biochemical Pathways

It’s worth noting that any substance interacting with cellular components can potentially influence various biochemical pathways .

Pharmacokinetics

It is known that diisobutylene is a clear colorless liquid with a petroleum-like odor, less dense than water, and insoluble in water . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

It has been shown to be involved in the functional solubilization of the beta-2 adrenoceptor (b2ar), demonstrating its potential role in influencing cellular functions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Diisobutylene. For instance, it is highly flammable and reacts vigorously with strong oxidizing agents . Furthermore, it is stable under recommended storage conditions, and no decomposition may occur if stored and applied as directed . Therefore, the environment in which Diisobutylene is used or stored can significantly impact its action and stability.

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Diisobutylene plays a significant role in biochemical reactions, particularly in the formation of lipid nanodiscs. These nanodiscs are used to stabilize membrane proteins, such as rhomboid proteases, which are crucial for various cellular processes . Diisobutylene interacts with maleic acid to form copolymers that help solubilize and stabilize these proteins in their native lipid bilayer environment . This interaction preserves the functional integrity of the proteins, allowing for more accurate biochemical analyses.

Cellular Effects

Diisobutylene influences various types of cells and cellular processes by stabilizing membrane proteins within lipid nanodiscs. This stabilization enhances the activity of membrane proteins, such as rhomboid proteases, which play a role in cell signaling pathways and gene expression . By maintaining the native environment of these proteins, diisobutylene helps preserve their function and supports cellular metabolism.

Molecular Mechanism

At the molecular level, diisobutylene exerts its effects by forming copolymers with maleic acid, which then interact with membrane proteins to create stable lipid nanodiscs . These nanodiscs mimic the natural lipid bilayer, allowing proteins to maintain their native conformation and activity. Diisobutylene’s interaction with the lipid bilayer supports the structural integrity of membrane proteins, preventing their denaturation and ensuring proper enzyme function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of diisobutylene on membrane proteins are observed over time. Diisobutylene’s ability to form stable lipid nanodiscs ensures the long-term stability and activity of membrane proteins . Studies have shown that these nanodiscs can maintain protein function for extended periods, making diisobutylene a valuable tool for biochemical research.

Dosage Effects in Animal Models

The effects of diisobutylene vary with different dosages in animal models. At optimal dosages, diisobutylene effectively stabilizes membrane proteins without causing adverse effects At higher doses, there may be potential toxic effects, although specific studies on diisobutylene’s toxicity in animal models are limited

Metabolic Pathways

Diisobutylene is involved in metabolic pathways related to the stabilization of membrane proteins. It interacts with enzymes and cofactors that facilitate the formation of lipid nanodiscs, which are essential for maintaining the functional integrity of membrane proteins . By preserving the native environment of these proteins, diisobutylene supports metabolic flux and the proper functioning of cellular processes.

Transport and Distribution

Within cells and tissues, diisobutylene is transported and distributed as part of lipid nanodiscs. These nanodiscs facilitate the localization and accumulation of membrane proteins in their native lipid bilayer environment . Diisobutylene interacts with transporters and binding proteins that help direct these nanodiscs to specific cellular compartments, ensuring the proper distribution of membrane proteins.

Subcellular Localization

Diisobutylene’s role in forming lipid nanodiscs influences the subcellular localization of membrane proteins. These nanodiscs help target membrane proteins to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria . Diisobutylene’s interaction with post-translational modifications and targeting signals ensures that membrane proteins are correctly localized, supporting their activity and function.

Propiedades

| { "Design of the Synthesis Pathway": "Diisobutylene can be synthesized through the dehydration of isobutanol using a strong acid catalyst.", "Starting Materials": ["Isobutanol", "Sulfuric acid"], "Reaction": [ "Mix isobutanol and sulfuric acid in a round-bottom flask.", "Heat the mixture to 140-150°C with stirring.", "Collect the diisobutylene gas evolved in a separate container.", "Purify the diisobutylene gas by passing it through a drying agent, such as calcium chloride." ] } | |

Número CAS |

25167-70-8 |

Fórmula molecular |

C16H32 |

Peso molecular |

224.42 g/mol |

Nombre IUPAC |

2,4,4-trimethylpent-1-ene;2,4,4-trimethylpent-2-ene |

InChI |

InChI=1S/2C8H16/c2*1-7(2)6-8(3,4)5/h6H,1-5H3;1,6H2,2-5H3 |

Clave InChI |

ZZBYUJLKFQXHHJ-UHFFFAOYSA-N |

SMILES |

CC(=C)CC(C)(C)C |

SMILES canónico |

CC(=CC(C)(C)C)C.CC(=C)CC(C)(C)C |

Punto de ebullición |

214.7 °F at 760 mm Hg (USCG, 1999) 101.2 °C 101.4 °C 101 °C 104 °C |

Color/Form |

Colorless liquid |

Densidad |

0.715 at 68 °F (USCG, 1999) 0.7150 @ 20 °C/4 °C Relative density (water = 1): 0.7 Relative density (water = 1): 0.72 |

Punto de inflamación |

35 °F (est.) (USCG, 1999) 23 °F (-5 °C) -5 °C 1.7 °C o.c. |

melting_point |

-136.3 °F (USCG, 1999) -93.5 °C -93 °C -106 °C |

| 107-39-1 25167-70-8 107-40-4 |

|

Descripción física |

Diisobutylene, isomeric compounds appears as a clear colorless liquid with a petroleum-like odor. Flash point 10°F. Less dense than water and insoluble in water. Vapors heavier than air. Used in the manufacture of other chemicals. Liquid DryPowder; Liquid COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. COLOURLESS LIQUID. |

Pictogramas |

Flammable; Environmental Hazard |

Solubilidad |

Insoluble in water. Soluble in ethyl ether, benzene, carbon tetrachloride Solubility in water: none |

Sinónimos |

diisobutylene |

Densidad de vapor |

3.8 (AIR= 1) Relative vapor density (air = 1): 3.9 |

Presión de vapor |

82.72 mm Hg (USCG, 1999) 44.70 mmHg 44.7 mm Hg @ 25 °C Vapor pressure, kPa at 38 °C: 10 Vapor pressure, kPa at 38 °C: 11.02 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

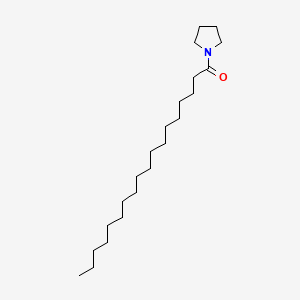

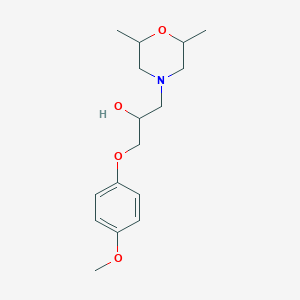

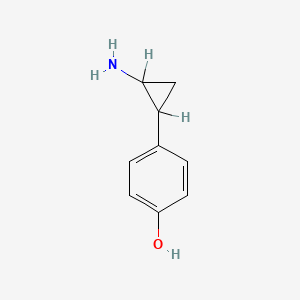

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-furanyl)-N-[[1-[(4-methylphenyl)sulfonylmethyl]-5-tetrazolyl]methyl]-N-(thiophen-2-ylmethyl)methanamine](/img/structure/B1203846.png)

![4-[2-[(4-Fluorophenyl)methylamino]-2-oxoethyl]-2-methyl-5-thieno[3,2-b]pyrrolecarboxylic acid ethyl ester](/img/structure/B1203848.png)

![4-(2-{[4-(dimethylamino)benzyl]amino}ethyl)-2,2-dimethyltetrahydro-2H-pyran-4-ol](/img/structure/B1203850.png)

![2-[[3-Acetyl-1-[4-(dimethylamino)phenyl]-2-methyl-5-indolyl]oxy]acetamide](/img/structure/B1203852.png)

![4-[2-(Dimethylamino)ethylamino]-3-benzo[h]quinolinecarboxylic acid ethyl ester](/img/structure/B1203858.png)

![6-Methyl-4-(trifluoromethyl)-7,8,9,10-tetrahydropyrano[2,3-f]quinolin-2-one](/img/structure/B1203860.png)

![2-{[(1-BENZYL-2-METHYL-1H-1,3-BENZODIAZOL-5-YL)AMINO]METHYL}PHENOL](/img/structure/B1203862.png)